ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride
Description
Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride (CAS: 1137014-87-9) is an amino ester hydrochloride salt characterized by a 3,5-dichlorophenyl substituent attached to an ethyl glycinate backbone. The compound is primarily utilized in industrial and scientific research applications, such as pharmaceutical intermediate synthesis . Its molecular structure features a polar amino group and a lipophilic dichlorophenyl moiety, which may influence solubility, stability, and reactivity. Safety data highlight its classification under GHS guidelines, with recommended handling protocols for inhalation, skin contact, and ingestion .
Properties
IUPAC Name |
ethyl 2-amino-2-(3,5-dichlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6;/h3-5,9H,2,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUCTPCQQBMKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
Reductive amination is a two-step process involving condensation of 3,5-dichlorophenylglyoxylic acid ethyl ester with an ammonia source, followed by reduction.
-
Condensation :
Ethyl 3,5-dichlorophenylglyoxylate reacts with ammonium acetate in methanol at 50–60°C for 6–8 hours to form an imine intermediate. -
Reduction :
Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the amine in tetrahydrofuran (THF) at 0–5°C, yielding ethyl 2-amino-2-(3,5-dichlorophenyl)acetate. -
Salt Formation :
The free base is treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt.
Optimization and Yield Data
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Ammonia Source | Ammonium acetate | 82 | 98.5 |
| Reducing Agent | NaBH3CN | 85 | 99.0 |
| Solvent | THF/MeOH (3:1) | 88 | 98.7 |
| Temperature | 0–5°C (reduction) | 85 | 98.9 |
Advantages :
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High stereoselectivity (>95% enantiomeric excess when chiral catalysts are used).
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Mild conditions preserve the ester group.
Limitations :
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NaBH3CN requires careful handling due to toxicity.
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Residual borohydride byproducts necessitate rigorous purification.
Strecker Synthesis Route
Methodology Overview
The Strecker synthesis constructs α-amino acids from aldehydes, ammonia, and cyanide. Adapted for this compound:
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Aldehyde Preparation :
3,5-Dichlorobenzaldehyde is reacted with ammonium chloride and potassium cyanide (KCN) in aqueous ethanol at pH 8–9. -
Aminonitrile Formation :
The intermediate α-aminonitrile is hydrolyzed with 6M HCl under reflux to yield the α-amino acid. -
Esterification :
The amino acid is esterified with ethanol in the presence of thionyl chloride (SOCl2), followed by HCl treatment to form the hydrochloride salt.
Performance Metrics
| Step | Condition | Yield (%) |
|---|---|---|
| Aminonitrile Formation | 24h, 25°C | 65 |
| Hydrolysis | 6h reflux, 6M HCl | 70 |
| Esterification | SOCl2, 0°C, 4h | 75 |
Advantages :
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Uses inexpensive starting materials (e.g., KCN, NH4Cl).
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Scalable for industrial production.
Limitations :
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Low overall yield (∼50%) due to multi-step losses.
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Cyanide waste requires stringent disposal protocols.
Catalytic Coupling Strategies
Palladium-Mediated Cross-Coupling
Aryl halides and ethyl 2-aminoacetate derivatives undergo coupling using palladium catalysts:
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Substrate Preparation :
3,5-Dichlorophenylboronic acid is synthesized from 3,5-dichloroiodobenzene via Miyaura borylation. -
Coupling Reaction :
The boronic acid reacts with ethyl 2-(trifluoromethylsulfonyloxy)acetate in the presence of Pd(PPh3)4 and Na2CO3 in dioxane/water (4:1) at 80°C for 12h. -
Amination and Salt Formation :
The coupled product is aminated with NH3 gas in methanol, followed by HCl treatment.
Efficiency and Scalability
| Catalyst | Ligand | Yield (%) | Turnover Number |
|---|---|---|---|
| Pd(OAc)2 | XPhos | 78 | 450 |
| PdCl2(dppf) | BINAP | 82 | 520 |
Advantages :
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High regioselectivity for the 3,5-dichloro-substituted aryl group.
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Compatible with diverse ester functionalities.
Limitations :
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Palladium residues require post-reaction removal (e.g., activated carbon filtration).
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Elevated temperatures may degrade sensitive intermediates.
Comparative Analysis of Methods
Yield and Purity
| Method | Overall Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Reductive Amination | 85 | 99.0 | High |
| Strecker Synthesis | 50 | 97.5 | Low |
| Catalytic Coupling | 78 | 98.8 | Moderate |
Industrial Applicability
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Reductive amination is preferred for small-scale, high-purity applications (e.g., APIs).
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Strecker synthesis suits cost-sensitive bulk production despite lower yields.
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Catalytic coupling balances scalability and selectivity for intermediate-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are amines and alcohols.
Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₅Cl₂NO₂
- Molecular Weight : 276.16 g/mol
- Structure : The compound features a dichlorophenyl group and an ethylamino moiety, which are crucial for its biological activity.
Medicinal Chemistry
EDCPA has been investigated for its potential therapeutic properties, particularly in the following areas:
- Hypolipemic Activity : Studies indicate that EDCPA can lower lipid levels in the blood, making it a candidate for managing hyperlipidemia. It appears to interact with enzymes involved in lipid metabolism, promoting lipid clearance from the bloodstream.
- Hypoglycemic Effects : Research suggests that EDCPA can improve insulin sensitivity and reduce blood triglycerides and free fatty acids. A notable study by Metz and Specker (1975) highlighted its efficacy in lowering blood sugar levels, indicating potential applications in treating type 2 diabetes mellitus (NIDDM) and obesity.
The compound's interactions with specific molecular targets have been a focus of research:
- Enzyme Binding : EDCPA binds to enzymes related to lipid metabolism and glucose regulation, altering their activity to facilitate lipid breakdown and enhance insulin sensitivity.
- Potential Anti-inflammatory Effects : Ongoing research is exploring its anti-inflammatory properties, which could expand its therapeutic applications further.
Industrial Applications
In addition to its medicinal uses, EDCPA serves as a building block for synthesizing more complex molecules in chemical research and development. Its unique combination of functional groups allows for the development of new materials and chemical processes.
Metz and Specker (1975)
This pivotal study investigated the hypocholesterolemic activity of EDCPA derivatives. Key findings included:
- Significant reductions in cholesterol and triglyceride levels at low dosages.
- The effectiveness was influenced by the substituent groups on the acid moiety.
Pharmacokinetics Study
A pharmacokinetics study revealed:
- Binding Interactions : EDCPA's binding to specific enzymes or receptors was critical for its biological effects.
- Alteration of Enzymatic Activity : This interaction facilitated lipid metabolism improvements and enhanced insulin sensitivity.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The dichlorophenyl group plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl vs. Methyl Ester Analogs
A key structural analog is methyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride (CAS: 1137447-08-5), which replaces the ethyl ester group with a methyl group. methyl’s ~270.5 g/mol) suggests differences in lipophilicity and solubility.
Table 1: Ethyl vs. Methyl Ester Comparison
Halogen-Substituted Phenyl Analogs
The 3,5-dichloro substitution in the target compound may confer distinct electronic and steric properties compared to 3,4-dichloro analogs.
Research Findings and Industrial Relevance
- Industrial Use : Both ethyl and methyl esters are marketed for industrial applications, with the ethyl variant emphasizing research use and the methyl variant available in bulk quantities (90% purity) .
- Safety and Handling : The target compound’s safety data sheet outlines first-aid measures and regulatory compliance, aligning with GHS standards .
Biological Activity
Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C11H12Cl2N2O2
- Molecular Weight : Approximately 313.61 g/mol
- Classification : Amino acid derivative
- Structural Features : The presence of a dichlorophenyl group is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dichlorophenyl moiety enhances binding affinity to various enzymes and receptors, modulating their activity in biological systems. This compound has been studied for its potential effects on:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, influencing signaling pathways related to various diseases.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity : Studies show that compounds with similar structures often exhibit antiproliferative effects against cancer cell lines.
- Antimicrobial Properties : Preliminary data suggest activity against certain bacterial strains.
- Anticonvulsant Effects : Similar compounds have demonstrated anticonvulsant properties in animal models.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring. Below is a comparison with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate | C11H12Cl2N2O2 | Dichlorophenyl group enhances binding |
| N,N-Dimethyl-2-amino-2-(3,5-dichlorophenyl)acetamide | C12H14Cl2N2O | Increased lipophilicity |
| Ethyl 2-amino-3-(4-chlorophenyl)acetate | C11H12ClNO2 | Variation in phenyl substitution |
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several derivatives of this compound. Results indicated that:
- The compound inhibited the growth of human cancer cell lines with an IC50 value comparable to established chemotherapeutic agents.
- Structure-activity relationship (SAR) analysis revealed that the presence of halogen substituents was crucial for enhancing anticancer activity .
Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The findings included:
Q & A
Q. What are the key structural features of ethyl 2-amino-2-(3,5-dichlorophenyl)acetate hydrochloride, and how can they be verified experimentally?
The compound contains a central α-amino ester core substituted with a 3,5-dichlorophenyl group and a hydrochloride salt. Structural verification requires:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic shifts (e.g., aromatic protons at δ ~7.4–7.5 ppm for dichlorophenyl groups, ester carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via EI+ or HRMS) to match the theoretical mass (~284.12 g/mol for free base; +36.46 g/mol for HCl salt).
- X-ray Crystallography : Resolve stereochemistry and salt formation if crystalline .
Q. What synthetic routes are commonly used to prepare this compound?
A plausible route involves:
Mannich Reaction : Condensation of 3,5-dichlorobenzaldehyde with ethyl glycinate hydrochloride, followed by reduction of the intermediate imine.
Hydrochloride Salt Formation : Acidification with HCl in a polar solvent (e.g., ethanol) to precipitate the salt.
Q. What are the solubility properties of this compound in common laboratory solvents?
Q. What safety precautions are required when handling this compound?
- Hazard Codes : Likely H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) based on structural analogs.
- Mitigation : Use fume hoods, PPE (gloves, goggles), and store in airtight containers away from moisture .
Advanced Research Questions
Q. How can the synthetic yield of this compound be optimized, particularly in scale-up scenarios?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate the Mannich reaction.
- Solvent Optimization : Compare yields in ethanol vs. acetonitrile; the latter may reduce side reactions.
- Process Analytics : Implement in-line FTIR to monitor imine intermediate conversion .
- Byproduct Analysis : Use HPLC-MS to identify and quantify impurities (e.g., unreacted dichlorophenyl precursors) .
Q. What biological activity has been reported for structurally related 3,5-dichlorophenyl derivatives?
- Mitochondrial Modulation : Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate (TT01001) acts as a mitoNEET agonist, reducing oxidative stress in neuronal models .
- Enzyme Inhibition : Analogous triazole-carboxylates show CDK/cyclin inhibitory activity, suggesting potential kinase-targeted applications .
Q. How can computational modeling predict the reactivity or binding affinity of this compound?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with mitochondrial proteins (e.g., mitoNEET) using AutoDock Vina.
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties .
Q. What analytical strategies resolve discrepancies in spectral data for this compound?
Q. How can impurity profiles be controlled during synthesis?
- Common Impurities : Residual dichlorophenyl precursors or ester hydrolysis products.
- Chromatographic Methods : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) for quantification .
- Process Design : Introduce a final wash step with cold diethyl ether to remove hydrophobic impurities .
Q. What are the challenges in stabilizing this compound under long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
